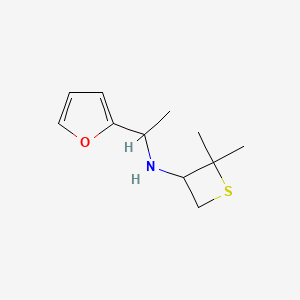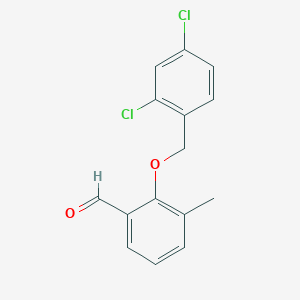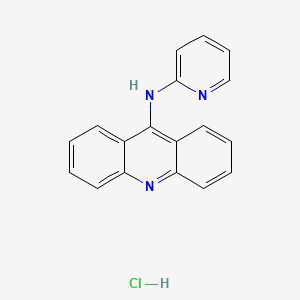
N-(Pyridin-2-yl)acridin-9-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyridin-2-yl)acridin-9-amine hydrochloride: is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-yl)acridin-9-amine hydrochloride typically involves the reaction of acridine with pyridine derivatives under specific conditions. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized to yield acridone derivatives . Another method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule to synthesize 9-acylaminoacridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic reduction, nucleophilic substitution, and cyclization reactions, followed by purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Pyridin-2-yl)acridin-9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Catalytic hydrogenation using metal catalysts like palladium or platinum is often employed.
Substitution: Nucleophilic reagents such as amines and amides are used under conditions that facilitate the substitution reaction.
Major Products Formed: The major products formed from these reactions include various acridine derivatives with enhanced biological activities, such as improved anticancer, antimicrobial, and antiviral properties .
Wissenschaftliche Forschungsanwendungen
N-(Pyridin-2-yl)acridin-9-amine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(Pyridin-2-yl)acridin-9-amine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase . This intercalation leads to the inhibition of DNA replication and transcription, resulting in the suppression of cancer cell growth and proliferation . Additionally, the compound’s interaction with acetylcholinesterase makes it a potential candidate for treating neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Acridin-9-amine: Another acridine derivative with similar biological activities, including anticancer and antimicrobial properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer activity and ability to inhibit topoisomerase.
Triazoloacridone: Exhibits strong anticancer properties and has entered clinical studies.
Uniqueness: N-(Pyridin-2-yl)acridin-9-amine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biomolecular targets. Its ability to intercalate into DNA and inhibit key enzymes involved in DNA replication and transcription makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
75775-71-2 |
|---|---|
Molekularformel |
C18H14ClN3 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
N-pyridin-2-ylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H13N3.ClH/c1-3-9-15-13(7-1)18(21-17-11-5-6-12-19-17)14-8-2-4-10-16(14)20-15;/h1-12H,(H,19,20,21);1H |
InChI-Schlüssel |
RKGWPORBEGTRPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=N4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)
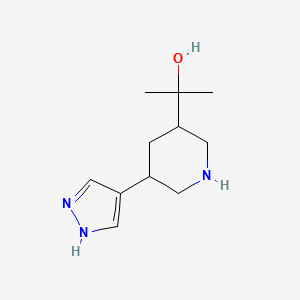
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
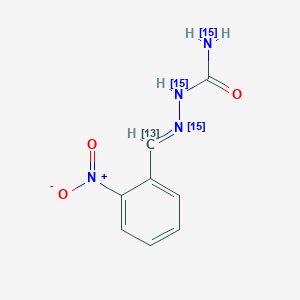
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
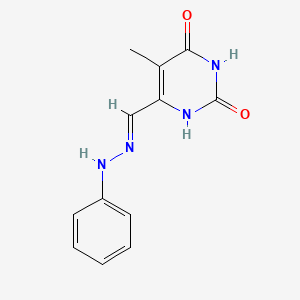

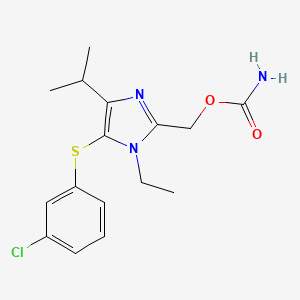

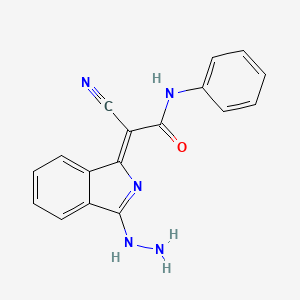
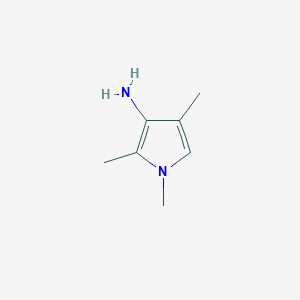
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
